molecular formula C31H47N7O9 B3026302 Padanamide A CAS No. 1314881-80-5

Padanamide A

Cat. No.: B3026302
CAS No.: 1314881-80-5
M. Wt: 661.7 g/mol
InChI Key: IAYPOIKGUHHBAU-DYTCPEOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Padanamide A is a highly modified linear tetrapeptide notable for its absence of proteinogenic amino acids. It features two unusual heterocycles: (S)-3-amino-2-oxopyrrolidine-1-carboxamide and (S)-3-aminopiperidine-2,6-dione . This compound was discovered in marine sediment collected near Padana Nahua in Papua New Guinea and is produced by the marine actinomycete Streptomyces sp. RJA2928 .

Mechanism of Action

Target of Action

The primary targets of Padanamide A are believed to be involved in the biosynthesis of cysteine and methionine . These amino acids play crucial roles in various biological processes, including protein synthesis and metabolic pathways.

Mode of Action

This compound interacts with its targets by inhibiting the biosynthesis of cysteine and methionine . This inhibition disrupts the normal functioning of these amino acids, leading to changes in the cellular processes they are involved in.

Biochemical Pathways

The inhibition of cysteine and methionine biosynthesis by this compound affects several biochemical pathways. Cysteine and methionine are involved in protein synthesis and are precursors to other important molecules. For instance, cysteine is a precursor to glutathione, a powerful antioxidant, while methionine is essential for the synthesis of S-adenosylmethionine, a universal methyl donor .

Result of Action

The inhibition of cysteine and methionine biosynthesis by this compound leads to a disruption in the normal functioning of cells. This disruption can have various effects, depending on the specific roles of these amino acids in the cells . For instance, inhibition of cysteine biosynthesis can lead to a decrease in glutathione levels, potentially affecting the cell’s antioxidant capacity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound. Additionally, the presence of other molecules can influence the compound’s interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Padanamide A is synthesized by a hybrid nonribosomal peptide synthetase/polyketide synthase machinery . The biosynthetic pathway involves the carbamoylation of L-2,4-diaminobutyrate by the enzyme PadQ, generating L-2-amino-4-ureidobutyrate, which is the precursor to the C-terminal residue of this compound . An unusual thioesterase-catalyzed cyclization is proposed to generate the heterocycles present in the compound .

Industrial Production Methods: Currently, this compound is produced in laboratory cultures of Streptomyces sp. isolated from marine sediment . The industrial production methods are still under research and development, focusing on optimizing the yield and purity of the compound.

Properties

IUPAC Name

(3S)-N-[(2S,3S,4S)-5-[[(3S)-1-carbamoyl-2-oxopyrrolidin-3-yl]amino]-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl]-2-[(2R,3R)-3-hydroxy-2-[(2-methoxyacetyl)amino]-4-methylpentanoyl]diazinane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H47N7O9/c1-17(2)25(40)24(36-23(39)16-47-4)30(45)38-22(11-8-13-33-38)28(43)35-21(15-19-9-6-5-7-10-19)26(41)18(3)27(42)34-20-12-14-37(29(20)44)31(32)46/h5-7,9-10,17-18,20-22,24-26,33,40-41H,8,11-16H2,1-4H3,(H2,32,46)(H,34,42)(H,35,43)(H,36,39)/t18-,20-,21-,22-,24+,25+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPOIKGUHHBAU-DYTCPEOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)N1C(CCCN1)C(=O)NC(CC2=CC=CC=C2)C(C(C)C(=O)NC3CCN(C3=O)C(=O)N)O)NC(=O)COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCNN2C(=O)[C@@H]([C@@H](C(C)C)O)NC(=O)COC)O)C(=O)N[C@H]3CCN(C3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H47N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Padanamide A
Reactant of Route 2
Reactant of Route 2
Padanamide A
Reactant of Route 3
Reactant of Route 3
Padanamide A
Reactant of Route 4
Reactant of Route 4
Padanamide A
Reactant of Route 5
Padanamide A
Reactant of Route 6
Padanamide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.